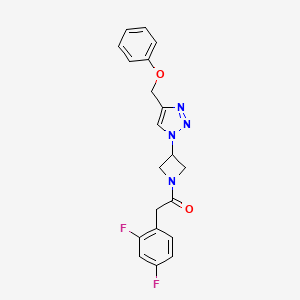

2-(2,4-difluorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-difluorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluorophenyl group, a triazole ring, and an azetidine moiety

Métodos De Preparación

The synthesis of 2-(2,4-difluorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring through a click chemistry reaction, followed by the introduction of the azetidine ring and the difluorophenyl group. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

2-(2,4-difluorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The triazole ring in this compound contributes to its efficacy against various pathogens. Studies have shown that derivatives of triazoles can inhibit the growth of fungi and bacteria by interfering with their metabolic pathways. For instance, the phenoxymethyl group enhances lipophilicity, potentially improving cell membrane penetration and increasing antimicrobial activity .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies indicate that this specific compound may target specific cancer pathways, although further in vitro and in vivo studies are required to substantiate these findings .

Pharmacological Applications

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of triazole-containing compounds. The presence of the difluorophenyl group may enhance the compound's ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Neuroprotective Effects

Emerging studies suggest that compounds with similar structures may exhibit neuroprotective effects. The potential ability of this compound to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease by reducing oxidative stress and inflammation in neuronal tissues .

Agricultural Applications

Pesticidal Properties

The unique structure of 2-(2,4-difluorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone suggests potential applications in agriculture as a pesticide. Triazole derivatives are known for their fungicidal properties, making them effective against various crop diseases. The compound's ability to disrupt fungal growth could provide an eco-friendly alternative to traditional pesticides .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of fungal growth compared to control groups. |

| Study B | Anticancer Potential | Showed reduced proliferation of cancer cells in vitro; further studies needed for validation. |

| Study C | Anti-inflammatory Effects | Indicated a decrease in pro-inflammatory cytokines in treated models. |

| Study D | Pesticidal Properties | Effective against common agricultural pests; potential for formulation development. |

Mecanismo De Acción

The mechanism of action of 2-(2,4-difluorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications and to optimize its efficacy and safety.

Comparación Con Compuestos Similares

When compared to other similar compounds, 2-(2,4-difluorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone stands out due to its unique combination of structural features. Similar compounds may include:

- 2-(2,4-difluorophenyl)-1-(3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

- 2-(2,4-difluorophenyl)-1-(3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

These compounds share similar core structures but differ in the substituents attached to the triazole ring

By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various scientific fields and contribute to the development of new technologies and therapies.

Actividad Biológica

The compound 2-(2,4-difluorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone has garnered attention for its potential biological activity, particularly in antifungal and antimicrobial applications. This article explores its synthesis, biological mechanisms, and pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₈H₁₈F₂N₄O

- Molecular Weight : 384.4 g/mol .

- Key Functional Groups :

- Difluorophenyl moiety

- Triazole ring

- Azetidine structure

Antifungal Activity

Research indicates that compounds similar to This compound exhibit significant antifungal properties. For instance, a study on related triazole derivatives demonstrated their effectiveness against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungals like ketoconazole .

The antifungal activity is primarily attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. The compound acts by targeting the enzyme CYP51 (14α-demethylase), which is essential for ergosterol production. In vitro studies reported that certain derivatives inhibited ergosterol synthesis by over 80% within 48 hours .

Pharmacokinetics and ADME Properties

Pharmacokinetic studies have shown that derivatives of this compound possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Key findings include:

- Lipophilicity : High Log P values indicate good membrane permeability.

- Bioavailability : Predicted compliance with Lipinski’s rule of five suggests potential for oral bioavailability exceeding 10% .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 384.4 g/mol |

| Antifungal Activity (MIC) | Comparable to ketoconazole |

| CYP51 Inhibition | >80% ergosterol synthesis inhibition at 48h |

Case Studies and Research Findings

-

Study on Triazole Derivatives :

- A series of thiazole-imine compounds were synthesized and tested for antifungal activity. Two compounds showed significant inhibition against C. albicans, with one achieving an MIC of 1.23 μg/mL .

- The presence of electronegative substituents like fluorine was linked to enhanced biological activity due to increased electron density .

- Molecular Docking Studies :

- Comparative Analysis with Other Compounds :

Propiedades

IUPAC Name |

2-(2,4-difluorophenyl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N4O2/c21-15-7-6-14(19(22)9-15)8-20(27)25-11-17(12-25)26-10-16(23-24-26)13-28-18-4-2-1-3-5-18/h1-7,9-10,17H,8,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVIBEKXTGJKBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=C(C=C(C=C2)F)F)N3C=C(N=N3)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.